molecular formula C20H18N2O4S B15226283 Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Cat. No.: B15226283
M. Wt: 382.4 g/mol
InChI Key: FQDOTHGXJYRZPV-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate typically involves the reaction of diethyl benzoylacetate with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is unique due to its specific structure, which combines the 1,3,4-thiadiazole ring with ester functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

FQDOTHGXJYRZPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C(=O)OCC

Origin of Product

United States

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